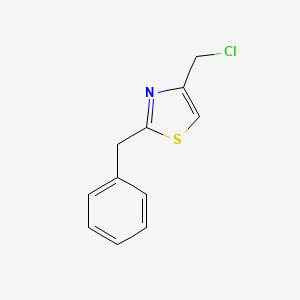
2-苄基-4-氯甲基噻唑
描述
Synthesis Analysis
- A method for synthesizing 4-Chloromethyl-2(3H)-benzothiazolones was developed from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure, leading to good yields with various nucleophiles (Tanabe & Sanemitsu, 1988).
- Efficient synthesis of 2-aryl or 2-alkyl-substituted benzothiazoles was achieved through copper(II)-catalyzed coupling of less reactive N-(2-chlorophenyl)benzothioamides (Jaseer et al., 2010).
Molecular Structure Analysis
- The molecular structure of a related compound, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, was determined, providing insights into its crystallography and formation mechanism (Liu et al., 2008).
Chemical Reactions and Properties
- N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles undergo nucleophilic substitution by various nucleophiles, forming s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993).
Physical Properties Analysis
- The physical properties of benzo[d]thiazole derivatives were characterized using FT-IR, NMR, UV-Vis spectroscopies, and TG/DTA thermal analysis (Inkaya, 2018).
Chemical Properties Analysis
- The study of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles provided insights into the chemical properties of similar benzothiazole compounds (Hranjec et al., 2012).
- Analysis of 2-chloromethyl-1H-benzimidazole hydrochloride's molecular structure contributed to understanding its chemical characteristics (Abdel Ghani & Mansour, 2012).
科学研究应用
代谢和药物开发
2-苄基-4-氯甲基噻唑和类似化合物已被研究其代谢和在药物开发中的潜在应用。例如,2-乙酰胺基-4-氯甲基噻唑在大鼠体内代谢为各种代谢物,包括巯基酸和羧酸衍生物 (Chatfield 和 Hunter,1973)。此外,2-(4-氨基苯基)苯并噻唑已显示出抗肿瘤特性,并已对其进行改性以增强其功效并克服与药物亲脂性相关的限制 (Bradshaw 等人,2002)。
缓蚀
噻唑衍生物,包括与 2-苄基-4-氯甲基噻唑类似的衍生物,已被探索用作缓蚀剂。例如,研究表明,某些噻唑衍生物可有效抑制钢在盐酸溶液中的腐蚀,这对于工业应用具有重要意义,特别是在石油工业中 (Yadav、Sharma 和 Kumar,2015)。
抗肿瘤应用
苯并噻唑衍生物的抗肿瘤潜力已得到广泛研究。这些化合物对包括乳腺癌、卵巢癌和肾细胞系在内的各种癌细胞系表现出选择性和有效的抗肿瘤活性。这些化合物的作用机制和药代动力学一直是研究的重点,导致开发出具有增强抗肿瘤活性的衍生物 (Bradshaw 等人,1998)。
合成和结构研究
研究还集中在 2-苄基-4-氯甲基噻唑和相关化合物的合成上。这些研究有助于更好地了解它们的分子结构和潜在的化学应用。已经确定了相关化合物的分子结构,并提出了它们的形成机制,这有助于开发新的化学实体 (Liu 等人,2008)。
未来方向
The future directions in the field of benzothiazole derivatives seem to be focused on the development of new compounds with enhanced bioactivities. For instance, compound 5c displayed excellent fungicidal activities against C. lunata, B. cinerea, and S. sclerotiorum, which have the potential to be lead compounds for the development of new fungicides . Another area of interest is the development of controlled drug delivery systems .
生化分析
Biochemical Properties
2-Benzyl-4-chloromethylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that 2-Benzyl-4-chloromethylthiazole may have antioxidant properties, helping to mitigate oxidative damage in cells. Additionally, its interaction with microbial enzymes indicates potential antimicrobial activity .
Cellular Effects
The effects of 2-Benzyl-4-chloromethylthiazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2-Benzyl-4-chloromethylthiazole can affect gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant genes while downregulating pro-inflammatory genes, thereby promoting cell survival and reducing inflammation .
Molecular Mechanism
At the molecular level, 2-Benzyl-4-chloromethylthiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, 2-Benzyl-4-chloromethylthiazole can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-4-chloromethylthiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that 2-Benzyl-4-chloromethylthiazole can have sustained effects on cellular function, including prolonged antioxidant activity and reduced inflammation . Its stability and efficacy may decrease over time, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of 2-Benzyl-4-chloromethylthiazole vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Benzyl-4-chloromethylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating these pathways, 2-Benzyl-4-chloromethylthiazole can affect metabolic flux and the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 2-Benzyl-4-chloromethylthiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 2-Benzyl-4-chloromethylthiazole is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 2-Benzyl-4-chloromethylthiazole in these organelles allows it to modulate processes such as oxidative phosphorylation and gene expression .
属性
IUPAC Name |
2-benzyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFPBESLPHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190403 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36916-36-6 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Sommelet reaction in the context of 2-benzyl-4-chloromethylthiazole?
A1: The Sommelet reaction is a chemical reaction that converts benzyl halides into aldehydes using hexamine and water. In the context of 2-benzyl-4-chloromethylthiazole, the Sommelet reaction is significant because it allows for the conversion of the chloromethyl group to an aldehyde group. This transformation is particularly interesting because it introduces a new reactive site in the molecule, opening possibilities for further chemical modifications and potentially leading to derivatives with different biological activities.
Q2: What are the potential applications of the nitrated and brominated derivatives of 2-benzyl-4-chloromethylthiazole?
A2: While the provided research [] focuses on the synthesis and does not delve into specific applications, introducing nitro and bromo substituents to the 2-benzyl-4-chloromethylthiazole molecule can significantly alter its properties. These modifications can influence the molecule's reactivity, polarity, and ability to interact with biological targets. Therefore, these derivatives could serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential applications in various fields like pharmaceuticals, agrochemicals, or material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225630.png)
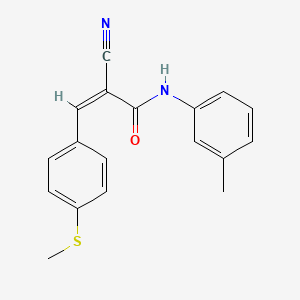
![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)
![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
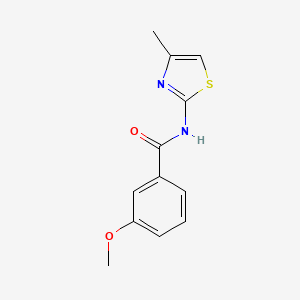
![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
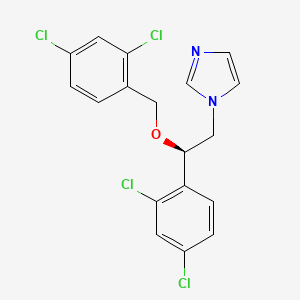
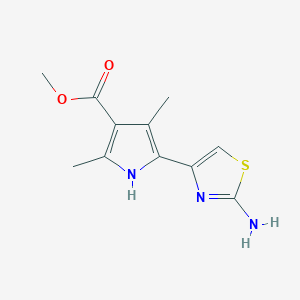
![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)